Diamsar chelate

Description

Contextualization within Coordination Chemistry and Supramolecular Science

Coordination chemistry, a fundamental branch of inorganic chemistry, investigates the formation and properties of coordination compounds, which arise from the interaction between a central metal ion and surrounding ligands orientjchem.org. Diamsar chelates play a crucial role in this field due to their ability to encapsulate metal ions within their cage-like structure, leading to complexes with remarkable thermodynamic stability and kinetic inertness smolecule.com. This encapsulation, often referred to as the "cryptate effect" or "macrocyclic effect," results in binding constants that can be orders of magnitude higher than those of acyclic or monocyclic chelating agents .

In supramolecular science, which focuses on chemical systems held together by non-covalent interactions, Diamsar chelates serve as important building blocks and synthons researchgate.net. Their pre-organized, rigid structure allows for precise control over metal ion coordination and facilitates specific host-guest interactions researchgate.net. The spatial arrangement of the nitrogen donors within the Diamsar cage creates a complementary fit for certain metal ions, contributing to their high selectivity and stability . This makes Diamsar chelates valuable tools for studying molecular recognition, self-assembly, and the design of complex chemical architectures orientjchem.orgresearchgate.net.

Historical Trajectory and Evolution of Sarcophagine-Derived Ligands

The development of sarcophagine-based chelators, from which Diamsar is derived, marks a significant milestone in coordination chemistry . Their origins trace back to pioneering template synthesis methods established in the latter half of the twentieth century researchgate.net. Early investigations demonstrated that sarcophagine (3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane) could be efficiently synthesized through controlled template reactions, often utilizing the geometric constraints of metal coordination, particularly with cobalt(III) tris(ethane-1,2-diamine) complexes, to direct ligand assembly researchgate.netnih.gov.

The reduction of cobalt(III) species to their cobalt(II) forms allowed researchers to liberate the encapsulated ligands using concentrated acids at elevated temperatures or hot aqueous solutions containing excess cyanide ion . This historical progression led to a deeper understanding of the fundamental properties of these encapsulating ligands. For instance, early research revealed that both sarcophagine and 1,8-diaminosarcophagine (Diamsar) function as strong bases in aqueous solution, accepting multiple protons researchgate.net. Detailed thermodynamic studies provided specific protonation constants, laying the groundwork for their application in fields requiring precise control over metal coordination and ligand protonation states .

The evolution continued with the introduction of reactive functional groups to the ligand framework, enabling conjugation to peptides and antibodies for targeted applications, particularly in radiopharmaceuticals . This culminated in the recognition that sarcophagine derivatives, including Diamsar, could form extraordinarily stable complexes with metal ions like copper(II), exhibiting rapid complexation rates and proving superior to many traditional chelating agents researchgate.net.

Scope and Foundational Research Questions Pertaining to Diamsar Chelates

Research pertaining to Diamsar chelates primarily revolves around their exceptional metal-binding properties and their utility in various advanced chemical and biomedical applications. Foundational research questions often address:

Thermodynamic Stability and Kinetic Inertness: A key area of investigation is the precise quantification of the thermodynamic stability constants and kinetic inertness of Diamsar complexes with various metal ions. For example, Diamsar forms extraordinarily stable complexes with copper(II) ions, with formation constants significantly exceeding those of traditional chelators like ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) . Studies have shown that cobalt-Diamsar complexes maintain stability against challenging conditions, including high concentrations of EDTA and human serum for extended periods .

Table 1: Logarithmic Stability Constants (log₁₀K) of Selected Metal-Ligand Complexes

| Ligand | Metal Ion | log₁₀K (approx.) | Reference |

|---|---|---|---|

| Diamsar | Hg(II) | 26.4 | rsc.org |

| Sarcophagine | Hg(II) | 28.1 | rsc.org |

| Diamsar | Cu(II) | >27 | |

| DOTA | Cu(II) | 27.1 (for Cu-CB-cyclam) | nih.gov |

Metal Ion Selectivity: Researchers investigate the selectivity of Diamsar for specific metal ions, which is crucial for applications requiring preferential binding. The cage-like configuration and spatial arrangement of donor atoms in Diamsar contribute to its selectivity, particularly for metal ions like copper(II) and cobalt(III) .

Functionalization and Derivatization: A significant focus is on modifying the Diamsar framework to introduce reactive functional groups, allowing for its conjugation to biomolecules (e.g., peptides, antibodies) without compromising its metal-binding capabilities researchgate.net. This is critical for developing targeted imaging agents and therapeutics.

Radiopharmaceutical Applications: Diamsar has been extensively studied as a chelator for radiometals such as copper-64 (⁶⁴Cu) and cobalt-55 (B1212007) (⁵⁵Co) for diagnostic imaging techniques like Positron Emission Tomography (PET) smolecule.comsnmjournals.org. Research explores optimal radiolabeling conditions (e.g., temperature, pH, buffer) and the in vivo stability and biodistribution of Diamsar-radiometal complexes snmjournals.orgresearchgate.netacs.org. For instance, ⁶⁴Cu-labeled Diamsar conjugates have demonstrated high kinetic stability and rapid clearance from the bloodstream, making them effective for imaging purposes . Comparative studies with other chelators like DOTA have shown Diamsar's superior Cu-chelation stability under biological conditions acs.org.

Table 2: Radiolabeling Efficiency of Diamsar and DOTA with ⁶⁷Cu

| Chelator | Temperature | pH Range (Buffer) | Labeling Efficiency | Reference |

|---|---|---|---|---|

| Diamsar | Room Temp | 5.5-7 (Ammonium Acetate) | 100% (at 20% excess chelate) | snmjournals.org |

Structural and Conformational Analysis: Understanding the precise molecular dynamics and structural rigidity of Diamsar chelates and their metal complexes is important. Molecular dynamics studies indicate that the Diamsar cage maintains its structural rigidity under physiological conditions, with minimal conformational flexibility that could lead to metal dissociation . Crystal structure determinations of Diamsar salts and complexes show small variations in the cavity defined by the bicyclic ligands, with subtle changes in bond lengths and angles influenced by proton and metal ion binding researchgate.netresearchgate.net.

Catalytic Activity: Beyond radiopharmaceuticals, research also explores the potential of metal-Diamsar complexes in catalysis, where the metal center can activate substrates or participate in electron transfer processes smolecule.comresearchgate.net.

These research avenues collectively contribute to leveraging the unique properties of Diamsar chelates for advancements in chemical synthesis, materials science, and biomedical applications.

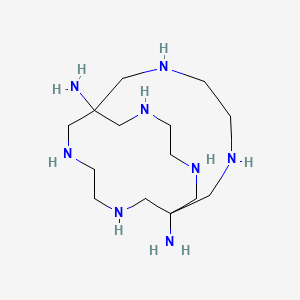

Structure

3D Structure

Properties

IUPAC Name |

3,6,10,13,16,19-hexazabicyclo[6.6.6]icosane-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H34N8/c15-13-7-17-1-2-18-8-14(16,11-21-5-3-19-9-13)12-22-6-4-20-10-13/h17-22H,1-12,15-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQQAKFVWNQYTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2(CNCCNCC(CN1)(CNCCNC2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238362 | |

| Record name | Diamsar chelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91002-72-1 | |

| Record name | Diamsar chelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091002721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diamsar chelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Ligand Architecture Engineering of Diamsar Chelates

Functionalization and Derivatization Approaches

Selective Mono-functionalization Strategies for Asymmetric Diamsar Ligands

Diamsar, formally known as 1,8-diamino-sarcophagine, is characterized by the presence of two primary amine groups, offering distinct sites for chemical modification and conjugation wikipedia.org. The development of asymmetric Diamsar ligands, crucial for creating bifunctional chelators that can be selectively attached to biological targeting moieties, necessitates precise mono-functionalization strategies.

One notable approach involves the controlled synthesis of derivatives such as AmBaSar (4-((8-amino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane-1-ylamino)methyl)benzoic acid). This bifunctional chelator is synthesized through a four-step improved method starting from the cobalt(III) complex of Diamsar, [Co(DiAmSar)]Cl5. This multi-step process allows for the selective derivatization of one of the amino groups, leading to an asymmetric ligand suitable for radiopharmaceutical applications researchgate.netgoogle.com.

Another practical strategy for achieving selective mono-functionalization, particularly when a pre-functionalized Diamsar derivative is not commercially available, involves the use of specific linkers in a multi-step reaction. For instance, the conjugation of Diamsar to RNA aptamers has been successfully achieved through a two-step reaction that incorporates a disuccinimidyl suberate (B1241622) linker. This method demonstrates the feasibility of introducing a single functional group onto the Diamsar scaffold, enabling its subsequent attachment to biomolecules while preserving the integrity of the remaining amine for potential further modifications or for maintaining the chelating properties researchgate.net. These strategies highlight the importance of controlled synthetic routes to exploit the inherent reactive sites of Diamsar for targeted applications.

Comparative Analysis of Diamsar Synthesis with Complementary Chelator Architectures

Diamsar's synthetic pathways and properties are often evaluated in comparison to other prominent chelator architectures, including macrocyclic ligands such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), as well as more traditional acyclic chelators like EDTA (ethylenediaminetetraacetic acid) and DTPA (diethylenetriaminepentaacetic acid) . This comparative analysis reveals distinct advantages and considerations in terms of synthesis complexity, radiolabeling conditions, and the resulting complex stability.

Synthetic Methodologies: The synthesis of Diamsar and other sarcophagine-type ligands primarily relies on template synthesis methods. This typically involves the use of a metal ion, such as tris(ethane-1,2-diamine)cobalt(III), to preorganize the reactive components and direct the assembly of the cage-like hexadentate structure. Following the formation of the metal-templated complex, a reduction step (e.g., reduction of cobalt(III) to cobalt(II) in the presence of cyanide ions) is often required to demetallate the complex and liberate the free cage ligand smolecule.comresearchgate.netmie-u.ac.jp. While this template-driven approach is highly effective in constructing the unique bicyclic architecture of Diamsar, it generally involves multiple steps and can be relatively non-trivial, potentially limiting its widespread application compared to simpler chelators google.com.

In contrast, some other macrocyclic chelators, particularly certain TACN-derived ligands like NOTI, NOTI-Me, and NOTThia, have been developed with more facile, single-reaction step syntheses researchgate.net. This difference in synthetic complexity can influence the scalability and accessibility of these chelators for various applications.

Radiolabeling Conditions: A significant advantage of Diamsar and related sarcophagine ligands lies in their ability to rapidly coordinate radiometals, such as copper-64 (⁶⁴Cu²⁺), under mild reaction conditions. This characteristic is crucial for radiopharmaceutical applications, where harsh conditions can compromise the integrity of sensitive biomolecules to which the chelator might be conjugated. For instance, sarcophagine ligands can efficiently label ⁶⁴Cu²⁺ at room temperature (25 °C) and a pH of 5.0 in ammonium (B1175870) acetate (B1210297) buffer, yielding complexes with high radiochemical purity and stability both in vitro and in vivo researchgate.netgoogle.com.

A direct comparison highlights this benefit: radiolabeling of a Diamsar-conjugated peptide, Diamsar-c(RGDfD), with ⁶⁴Cu required a milder temperature (25 °C) compared to CB-TE2A-c(RGDyK), which necessitated a higher temperature (95 °C) for efficient radiolabeling nih.gov. This demonstrates a practical synthetic advantage of Diamsar in terms of requiring less energy and protecting temperature-sensitive biomolecules during the labeling process.

Comparative Data for Chelator Properties

| Chelator Type | Key Structural Features | Typical Synthesis Approach | Radiolabeling Conditions (⁶⁴Cu) | Relative Stability with Cu(II) |

| Diamsar | Bicyclic, Hexadentate, Cage-like | Template Synthesis (multi-step) smolecule.comresearchgate.net | Mild (e.g., 25 °C, pH 5.0) researchgate.netnih.gov | Extremely High |

| DOTA | Macrocyclic, Tetraazamacrocycle, Tetraacetic acid arms | Multi-step, often cyclization reactions | Can require elevated temperatures nih.gov | High |

| NOTA | Macrocyclic, Triazamacrocycle, Triacetic acid arms | Multi-step, often cyclization reactions | Can require elevated temperatures researchgate.net | High |

| EDTA/DTPA | Acyclic, Polyamino carboxylic acids | Simpler, linear synthesis | Variable, generally less stable in vivo | Lower than macrocycles/cages |

| CB-TE2A | Cross-bridged macrocyclic | Multi-step | Higher temperatures (e.g., 95 °C) nih.gov | High nih.gov |

Coordination Chemistry and Metal Complexation Dynamics of Diamsar Chelates

Fundamental Principles of Metal Ion Coordination

Diamsar, systematically known as 1,8-diamino-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosane, is a hexaazamacrobicyclic compound belonging to the sarcophagine derivative class. Its distinctive cage-like architecture underpins its remarkable coordination properties. wikipedia.orgpublish.csiro.au

Hexadentate Ligand Framework and Stereochemical Considerations

Diamsar functions as a hexadentate clathrochelate, coordinating metal ions through its six nitrogen donor atoms. wikipedia.orgpublish.csiro.au This arrangement forms a rigid, encapsulating cavity that provides an ideal coordination environment, often approximating an octahedral geometry for transition metal ions. X-ray crystallographic studies have revealed that the dimensions of this bicyclic ligand's cavity exhibit remarkably small variations, even upon complexation with different metal ions or in various salt forms, underscoring the inherent rigidity of the cage structure. publish.csiro.auresearchgate.net

Stereochemical considerations are crucial in understanding Diamsar's interactions. For instance, in the case of copper(II) complexes, the Jahn-Teller effect can lead to a distortion from perfect D3 symmetry, resulting in a somewhat distorted trigonal complex. researchgate.net The presence of two amino substituents at the 1 and 8 positions of the sarcophagine framework introduces additional functionality while preserving the cage's structural integrity.

Chelate Effect and Macrocyclic Effect in Diamsar Complex Stability

The extraordinary stability of Diamsar metal complexes is primarily attributed to the synergistic interplay of the chelate effect and a significantly enhanced macrocyclic effect. The chelate effect, a fundamental principle in coordination chemistry, describes the increased affinity of a multidentate ligand for a metal ion compared to analogous monodentate ligands. mdpi.com

Diamsar's macrocyclic nature, further amplified by its rigid bicyclic cage structure, provides an additional layer of stability. This "pre-organization" of the ligand for metal binding minimizes the entropic penalty typically associated with complex formation, as the ligand's conformational freedom is significantly restricted prior to binding. mdpi.com Consequently, the encapsulated metal ion experiences substantial activation barriers for dissociation, as multiple coordination bonds must be broken simultaneously. This phenomenon, known as the macrocyclic effect, is particularly pronounced in Diamsar due to the rigidity of its bicyclic framework, leading to exceptional thermodynamic stability and kinetic inertness.

Quantitative Assessment of Metal Ion Selectivity and Binding Affinities

Diamsar exhibits high selectivity and strong binding affinities for specific metal ions, notably copper(II) and cobalt(III). Comparative studies have demonstrated that Diamsar forms exceptionally stable complexes with copper(II) ions, with formation constants that can exceed those of traditional chelators such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) derivatives by several orders of magnitude.

The protonation constants of Diamsar, which influence its binding behavior across different pH ranges, have also been thoroughly characterized. In chloride medium at an ionic strength of 1.0 and 298 K, the pK values for diaminosarcophagine are: pK₁ = 11.44, pK₂ = 9.64, pK₃ = 6.49, pK₄ = 5.48, and pK₅ ≈ 0. publish.csiro.au

Table 1: Protonation Constants of Diamsar (1,8-diaminosarcophagine) at 298 K, I = 1.0 (Chloride Medium) publish.csiro.au

| Protonation Step | pK Value |

| pK₁ | 11.44 |

| pK₂ | 9.64 |

| pK₃ | 6.49 |

| pK₄ | 5.48 |

| pK₅ | ≈ 0 |

Table 2: Representative Stability Constants for Diamsar Metal Complexes

| Metal Ion | Complex | log₁₀K Value | Conditions | Reference |

| Hg(II) | [Hg(diamsar)]²⁺ | 26.4 | 25.0 °C, I = 0.1 M (NaOD) | smolecule.com |

| Cu(II) | [Cu(diamsar)]²⁺ | > 27.0 (comparative) | High stability, exceeding EDTA/DTPA by orders of magnitude | nih.gov |

Thermodynamic Stability and Kinetic Inertness of Diamsar Metal Complexes

The robust nature of Diamsar metal complexes extends beyond their high thermodynamic stability to include remarkable kinetic inertness, which is crucial for applications requiring long-term integrity in challenging environments.

Dissociation Kinetics and Mechanisms of Diamsar Complexes

The kinetic inertness of Diamsar complexes is a defining characteristic. For instance, cobalt-55-Diamsar complexes have demonstrated exceptional stability, remaining intact against challenging conditions, including 50 millimolar EDTA solutions and human serum, for extended periods exceeding 96 hours. This resistance to decomplexation is due to the significant activation barriers for dissociation imposed by the ligand's cage-like structure, which requires the simultaneous breaking of multiple coordination bonds.

Studies on the dissociation kinetics of mercury(II)-Diamsar complexes have revealed complex mechanisms influenced by external factors. The dissociation rates depend on both proton (H⁺) and chloride (Cl⁻) ion concentrations. Protons compete with the metal ion for the dissociated amine groups of the ligand, while chloride ions compete with the amine donors for vacant coordination sites around the metal center. This competitive binding and the necessity for ligand rearrangement contribute to the intricate rate laws observed for dissociation reactions. researchgate.net

Factors Influencing Complex Formation and Exchange Rates

Diamsar ligands are known to form metal ion complexes rapidly. publish.csiro.au The rates of complex formation and metal ion exchange are influenced by several factors, including the nature of the metal ion, pH, and temperature. For example, the reaction kinetics for copper are generally faster than for cobalt, primarily because the inner-sphere water exchange rate for copper ions is approximately three orders of magnitude greater than for cobalt ions. researchgate.net

Despite these differences in intrinsic metal ion kinetics, Diamsar conjugates can achieve complete chelation with copper-64 within minutes at room temperature in buffered solutions (e.g., 1 M HEPES solution at pH 4.5), which are considered mild labeling conditions compared to other chelators that may require elevated temperatures. nih.govnih.gov Similarly, stable complexes with cobalt-55 (B1212007) can be formed under mild conditions (pH 7, 37°C), yielding high radiochemical purity. The inherent rigidity of Diamsar's cage structure further contributes to enhanced selectivity and kinetic inertness during complex formation, ensuring that the desired metal ion is efficiently and stably encapsulated. researchgate.net

Comparative Analysis of Stability with Established Chelators (e.g., DOTA, NOTA, CB-TE2A)

The stability of metal complexes formed with Diamsar chelates is a hallmark of their coordination chemistry, often surpassing that of conventional chelating agents. Diamsar forms extraordinarily stable complexes with various transition metals, notably copper(II) and cobalt(III). smolecule.com Its formation constants with copper(II) ions are reported to be orders of magnitude higher than those observed with traditional chelators such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA) derivatives. This high thermodynamic stability is complemented by remarkable kinetic inertness, meaning the complexes resist dissociation of the metal ion even under challenging biological conditions. researchgate.net

Studies comparing Diamsar with other well-established macrocyclic ligands like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), and CB-TE2A (cross-bridged cyclam derivative) highlight Diamsar's superior chelation stability, particularly for copper isotopes like copper-64 (⁶⁴Cu). smolecule.comnih.govrsc.orgacs.orgresearchgate.net For instance, ⁶⁴Cu-Diamsar complexes have shown significantly improved in vivo stability compared to complexes formed with traditional chelators, leading to reduced non-specific uptake in organs such as the liver, where dissociated copper typically accumulates. researchgate.netrsc.orgacs.orggoogle.com This enhanced stability is crucial for achieving improved imaging contrast and minimizing radiation exposure to healthy tissues in radiopharmaceutical applications.

The complexation kinetics of Diamsar are generally rapid, allowing for efficient radiolabeling with ⁶⁴Cu under mild conditions, often at room temperature. smolecule.comnih.gov While some studies indicate that CB-TE2A might offer faster liver and blood clearance in specific conjugated forms, Diamsar consistently demonstrates robust chelation stability. nih.govnih.gov The unique structural features of Diamsar contribute to its high stability and selectivity for specific metal ions.

The following table provides a comparative overview of the stability and metal ion affinity characteristics of Diamsar and other common chelators. This data is intended for illustrative purposes and represents general trends observed in research.

| Chelator | Stability with Cu(II) | Metal Ion Affinity (Primary) | Radiometal Chelation Conditions | In Vivo Stability (⁶⁴Cu) |

| Diamsar | High | Copper > Cobalt | Rapid, mild conditions (e.g., room temp, 15 min) nih.gov | Excellent, highly resistant to transchelation researchgate.netrsc.orgacs.orggoogle.com |

| DOTA | Moderate | Gallium > Indium | Requires elevated temperature (e.g., 95 °C, 60 min) nih.gov | Moderate, susceptible to dissociation nih.govacs.org |

| NOTA | Moderate | Copper > Gallium | Room temperature, pH 5.5-6.5, 30-60 min researchgate.net | Good, better than DOTA for ⁶⁴Cu researchgate.net |

| CB-TE2A | High | Copper nih.gov | Requires elevated temperature (e.g., 95 °C, 60 min) nih.gov | Good, faster clearance in some conjugates nih.govnih.gov |

Note: This table is designed to present comparative data based on research findings. The "Stability with Cu(II)" and "Metal Ion Affinity" are general observations from the provided sources. "Radiometal Chelation Conditions" refer to typical conditions for ⁶⁴Cu. This table is intended to be interactive in a digital format.

Redox Properties and Electron Transfer Pathways within Diamsar Metal Complexes

The cage-like structure of Diamsar and its derivatives plays a crucial role in influencing the redox properties and electron transfer pathways of its metal complexes. The encapsulation of metal ions within the macrobicyclic framework can lead to extraordinary thermodynamic and kinetic stability, which in turn affects their redox behavior. rsc.org

For Diamsar metal complexes, the metal center can actively participate in electron transfer processes. smolecule.com The ability to control redox potentials is important for their use as electron-transfer agents. researchgate.net Researchers can modulate these properties by altering the cavity size of the encapsulating ligand or by introducing substituents. researchgate.netresearchgate.net For instance, the introduction of amine groups in the 1 and 8 positions of sarcophagine (as in Diamsar) influences the ligand's basicity and protonation constants, which can indirectly affect the electronic environment of the coordinated metal and thus its redox potential. researchgate.netpublish.csiro.au

To differentiate between ligand-centered and metal-centered redox activity in Diamsar chelates, cyclic voltammetry (CV) is a key electrochemical technique. Shifts in redox peaks with pH can indicate metal-centered activity. The stability of Diamsar to bind both copper(II) and copper(I) oxidation states is particularly relevant for applications involving copper, as biological environments can trigger redox switching between these states, which might otherwise lead to demetallation with less robust chelators. unipd.it The rigid nature of encapsulated cobalt(III) complexes based on sarcophagine-like ligands has provided insights into their electron transfer studies, suggesting a conformationally inflexible environment. researchgate.net

Derivatization of the amine substituents in Diamsar can also impact the lipophilicity of the complexes, which is a critical factor for various biological and other applications, including their ability to cross biological membranes and interact with specific targets. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies for Diamsar Systems

Spectroscopic Techniques for Structural Elucidation and Complex Characterization

Spectroscopic methods provide critical insights into the molecular architecture, electronic properties, and coordination environment of Diamsar chelates, confirming their formation and integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of the Diamsar ligand and its metal complexes, and for studying ligand coordination . Changes in chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide detailed information about the local environment of the nuclei and the symmetry of the complex acs.org.

For the uncomplexed Diamsar ligand, characteristic ¹H NMR signals in D₂O have been reported. For instance, the methylene (B1212753) protons of the cage structure typically appear as distinct singlets or multiplets.

Table 1: ¹H NMR Chemical Shifts for Diamsar and Selected Metal Chelates (in D₂O)

| Compound | Chemical Shifts (δ, ppm) | Assignment | Reference |

| Diamsar (C₁₄H₃₄N₈) | 2.51 (s, 12H) | NCCH₂N | google.com |

| 2.42 (s, 12H) | NCH₂CH₂N | google.com | |

| [Cu(DiAmSar)]Cl₄·5H₂O | 3.20 (s, 12H) | NCH₂CH₂N | google.com |

| 2.90 (s, 12H) | NCCH₂N | google.com | |

| [Co(DiAmSar)]Cl₅·H₂O | 3.30-3.10 (m, 12H) | NCCH₂N | google.com |

| 2.50-2.65 (m, 12H) | NCH₂CH₂N | google.com |

These shifts indicate the distinct environments of the methylene protons within the bicyclic cage and how they are affected upon metal coordination. For example, the coordination of Cu(II) or Co(III) to the Diamsar ligand typically results in downfield shifts of the proton signals, reflecting the deshielding effect due to the metal ion's electron-withdrawing nature google.com.

Vibrational Spectroscopy (Infrared, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is employed to identify functional groups within the Diamsar ligand and its chelates, and to confirm the coordination of the metal center lookchem.comnih.govresearchgate.netnih.govresearchgate.net. FT-IR spectra can reveal characteristic stretching and bending vibrations of N-H, C-H, and C-N bonds, as well as metal-nitrogen (M-N) vibrations upon complexation. Changes in the position and intensity of these bands upon chelation provide evidence of coordination. For instance, studies on the interaction of Diamsar with serum albumins utilized FT-IR to observe conformational and microenvironmental changes in the proteins upon binding to the Diamsar chelate researchgate.net. FT-IR has also been used in the characterization of silver nanoparticles prepared using diamine-sarcophagine, confirming their chemical composition lookchem.comresearchgate.net.

Electronic Absorption (UV-Vis) and Photoluminescence (PL) Spectroscopy

Electronic absorption (UV-Vis) spectroscopy is crucial for studying the electronic transitions within Diamsar chelates, including ligand-centered transitions, d-d transitions of coordinated metal ions, and charge-transfer bands . It is also utilized for stability assessment and determining molar absorptivity . UV-Vis spectroscopy has been applied to investigate the interactions of Diamsar with biological molecules such as human serum albumin (HSA) and bovine serum albumin (BSA), providing insights into binding mechanisms nih.govresearchgate.netnih.govresearchgate.net. Furthermore, it aids in monitoring the growth and morphology of nanoparticles synthesized with Diamsar lookchem.comresearchgate.net.

Photoluminescence (PL) spectroscopy, particularly fluorescence spectroscopy, is employed to study the luminescent properties of Diamsar chelates, especially when the metal ion or the conjugated molecule is fluorescent. This technique can reveal information about quantum yields, excited-state lifetimes, and energy transfer processes. For instance, fluorescence spectroscopy has been extensively used to study the binding of Diamsar and its metal complexes (e.g., Co(III)-Diamsar, Mn(II)-Diamsar) to serum albumins nih.govresearchgate.netnih.govresearchgate.net. These studies often show that Diamsar quenches the intrinsic fluorescence of albumins through a static quenching mechanism, allowing for the calculation of binding constants and thermodynamic parameters, which indicate strong binding affinities nih.govresearchgate.netnih.gov.

Table 2: Binding Constants (Ksv) for Diamsar with Serum Albumins

| Compound | Protein | Stern-Volmer Quenching Rate Constant (Ksv) | Reference |

| Diamsar | HSA | 0.372 × 10³ M⁻¹ | nih.govresearchgate.net |

| BSA | 0.640 × 10³ M⁻¹ | nih.govresearchgate.net |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS), is vital for determining the molecular weight and confirming the elemental composition of Diamsar and its metal chelates google.com. It provides direct evidence of the intact molecular ion and can identify fragments, aiding in structural confirmation.

Table 3: Mass Spectrometry Data for Diamsar and Selected Chelates

| Compound | Calculated m/z (M+H)⁺ | Found m/z (M+H)⁺ | Molecular Weight ( g/mol ) | Reference |

| Diamsar (C₁₄H₃₄N₈) | 315.3 | 315.3 | 314.47 | |

| [Cu(DiAmSar)]Cl₄·5H₂O | 376.2 | 376.0 | - | google.com |

| [Co(DiNoSar)]Cl₃ (C₁₄H₃₁CoN₈O₄) | 431.2 | 431.5 | - | google.com |

| [Co(DiAmSar)]Cl₅·H₂O (C₁₄H₃₅CoN₈) | 371.2 | 371.7 | - | google.com |

| AmBaSar-RGD (C₅₀H₈₀N₁₆O₉) | 1049.3 | 1049.3 | - | google.com |

MS is also routinely used for the identification and characterization of Diamsar conjugates, such as those with peptides, after purification by chromatographic methods nih.gov. High-resolution capabilities of HRMS provide precise mass measurements, allowing for the determination of the exact elemental composition, which is critical for confirming synthetic products.

X-ray Diffraction (XRD) and Single Crystal X-ray Crystallography

For example, X-ray crystallographic studies have extensively characterized the geometric parameters of the Diamsar cage, revealing specific bond lengths and angles that contribute to its exceptional coordination properties . Powder X-ray diffraction can also be used to study the bulk properties of Diamsar chelates, such as the basal spacings of clay-chelate adducts, providing insights into their arrangement in solid matrices scilit.com. For instance, (Co(diAMsar))³⁺ montmorillonite (B579905) adducts exhibited a basal spacing of 16.9 Å, implying a monolayer formation in the interlayer space scilit.com.

Chromatographic and Thermogravimetric Analysis for Purity and Thermal Behavior

Beyond spectroscopic characterization, chromatographic and thermogravimetric analyses are essential for assessing the purity and thermal stability of Diamsar chelates.

Chromatographic Analysis for Purity

Chromatographic techniques are indispensable for the purification and purity assessment of Diamsar and its complexes. High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of synthesized Diamsar, with reported purities exceeding 98% after recrystallization . Ion-exchange chromatography is also a common method for purifying crude Diamsar, effectively separating the protonated ligand from unreacted precursors .

For Diamsar conjugates, such as those used in radiopharmaceutical applications, Reversed-Phase HPLC (RP-HPLC) is employed for purification and to assess radiochemical purity google.comnih.govnih.gov. Analytical HPLC provides retention times that are crucial for identifying and quantifying components in a mixture google.com. Radio-HPLC is specifically used to assess the labeling efficiencies of radioligands, ensuring high purity for biological studies nih.gov.

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) is a technique used to study the thermal stability and decomposition pathways of Diamsar chelates by monitoring mass loss as a function of temperature nih.gov. TGA can identify the presence of solvates (e.g., water molecules) or counter-ions within the complex structure, which are often lost at specific temperature ranges nih.govresearchgate.net.

TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) provides further detail by identifying the volatile species evolved during thermal decomposition nih.gov. This allows for a comprehensive understanding of the thermal events, such as dehydration, desolvation, and decomposition of the organic ligand or the entire complex nih.gov. For metal chelates, TGA curves can show distinct weight loss events corresponding to the loss of coordinated water molecules or the stepwise sublimation of the compound nih.gov. For example, a metal chelate might exhibit a specific weight loss (e.g., ~3.94%) within a certain temperature range (e.g., 127-162°C), indicative of a specific decomposition step researchgate.net. TGA is thus valuable for substantiating predicted structures through weight loss data during decomposition or oxidation processes researchgate.net.

Computational Chemistry and Theoretical Modeling of Diamsar Chelate Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of multi-electron systems. For Diamsar chelates, DFT calculations provide valuable information regarding their optimized geometries, electronic configurations, and spectroscopic signatures nih.govamazonaws.comufv.brnih.govnih.gov.

Geometry Optimization and Electronic Structure Analysis of Diamsar and its Complexes

For instance, studies on metal-Diamsar complexes have utilized DFT to confirm the fit of metal cations within the chelator cavity, as evidenced by specific bond angles, like the N-Cu-N bond angle in certain copper complexes nih.gov. The electronic structure analysis, derived from DFT, provides insights into how electrons are distributed within the molecule and its complexes, which is fundamental to understanding their reactivity and stability amazonaws.comnih.govnih.gov. DFT methods, such as B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), are commonly employed for these analyses nih.govnih.govnih.govresearchgate.netmdpi.com.

Table 1: Typical DFT-Derived Structural and Electronic Parameters

| Parameter Type | Specific Parameter | Description |

| Geometry | Bond Lengths (Å) | Distances between bonded atoms, crucial for understanding coordination. |

| Bond Angles (°) | Angles between bonds, defining local geometry around atoms. | |

| Dihedral Angles (°) | Angles describing rotation around bonds, influencing overall conformation. | |

| Electronic Structure | Atomic Charges | Distribution of electron density on individual atoms. |

| Dipole Moment (Debye) | Measure of molecular polarity, indicating charge separation. nih.govajol.info | |

| Total Energy (kcal/mol) | Energy of the optimized structure, indicating stability. ajol.info |

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts)

DFT, often coupled with time-dependent DFT (TD-DFT), is a powerful tool for predicting the spectroscopic properties of Diamsar and its complexes, allowing for comparison with experimental UV-Vis and Nuclear Magnetic Resonance (NMR) spectra nih.govnih.govresearchgate.netajol.inforesearchgate.netscirp.org.

UV-Vis Spectroscopy: TD-DFT calculations can predict electronic absorption spectra, including absorption maxima (λmax) and oscillator strengths, which correspond to electronic transitions within the molecule nih.govnih.govresearchgate.netajol.inforesearchgate.netscirp.org. These predictions help in understanding the nature of electronic transitions, such as charge transfer processes scirp.orgphyschemres.org.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, in conjunction with DFT, is widely used to calculate 1H and 13C NMR chemical shifts nih.govresearchgate.netajol.info. These computed shifts can be directly compared with experimental NMR data to confirm molecular structures and understand the electronic environment of specific nuclei nih.govresearchgate.netajol.infonih.govnih.gov.

Table 2: Predicted Spectroscopic Properties via DFT/TD-DFT

| Spectroscopic Property | Computational Method | Typical Findings |

| UV-Vis Absorption | TD-DFT | Predicted absorption maxima (λmax) and intensities, corresponding to electronic transitions. nih.govnih.govresearchgate.netajol.inforesearchgate.netscirp.org |

| NMR Chemical Shifts | GIAO-DFT | Calculated 1H and 13C chemical shifts (ppm) for structural confirmation and electronic environment analysis. nih.govresearchgate.netajol.info |

Analysis of Molecular Orbitals, HOMO-LUMO Gaps, and Quantum Chemical Descriptors

DFT calculations provide crucial insights into molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) nih.govmdpi.comscirp.orgphyschemres.orgresearchgate.net. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a key indicator of a molecule's chemical stability and reactivity nih.govajol.infoscirp.orgphyschemres.orgresearchgate.net. A smaller gap generally suggests higher chemical reactivity and lower kinetic stability ajol.infomdpi.com.

Furthermore, various quantum chemical descriptors can be derived from HOMO and LUMO energies, providing a quantitative understanding of a compound's reactivity nih.govajol.infomdpi.comresearchgate.netresearchgate.net. These include:

Chemical Potential (μ): Measures the escaping tendency of electrons from an equilibrium system nih.govajol.infomdpi.comresearchgate.net.

Chemical Hardness (η): Represents a molecule's resistance to deformation or charge transfer, inversely related to softness (S) nih.govajol.infomdpi.comscirp.orgresearchgate.net.

Electronegativity (χ): Describes the power of an atom or group of atoms to attract electrons nih.govajol.infomdpi.comresearchgate.net.

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule, indicating its ability to accept electrons nih.govajol.infomdpi.comresearchgate.net.

These descriptors help in identifying reactive sites and predicting the chemical behavior of Diamsar and its complexes in various reactions nih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net.

Table 3: Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula (based on EHOMO, ELUMO) | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability. scirp.orgresearchgate.net |

| LUMO Energy (ELUMO) | - | Electron-accepting ability. scirp.orgresearchgate.net |

| HOMO-LUMO Gap (Egap) | ELUMO - EHOMO | Chemical stability and reactivity; smaller gap indicates higher reactivity. nih.govajol.infomdpi.comscirp.orgphyschemres.orgresearchgate.net |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency of electrons to escape. nih.govajol.infomdpi.comresearchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer; higher value indicates greater stability. nih.govajol.infomdpi.comscirp.orgresearchgate.net |

| Chemical Softness (S) | 1 / η | Inverse of hardness; ease of charge transfer. nih.govajol.infomdpi.comresearchgate.net |

| Electronegativity (χ) | -μ | Electron-attracting power. nih.govajol.infomdpi.comresearchgate.net |

| Electrophilicity Index (ω) | μ² / (2η) | Electrophilic power, ability to accept electrons. nih.govajol.infomdpi.comresearchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that simulate the physical movements of atoms and molecules, providing insights into the dynamic behavior of chemical systems over time researchgate.netresearchgate.netresearchgate.netbiorxiv.orgnsf.gov. For Diamsar chelates, MD simulations are crucial for understanding their conformational flexibility and interactions with their environment, such as solvent molecules researchgate.netresearchgate.netresearchgate.netrsc.orgnih.govchemrxiv.org.

Investigation of Conformational Dynamics and Flexibility of Diamsar Ligands

MD simulations allow for the investigation of the conformational dynamics and flexibility of Diamsar ligands, which are important for their ability to encapsulate and coordinate metal ions researchgate.netresearchgate.netresearchgate.netbiorxiv.orgnsf.gov. The rigid cage-like structure of Diamsar, a macrobicyclic chelator, contributes to its enhanced selectivity and kinetic inertness compared to more flexible macrocyclic systems wikipedia.org.

Despite its inherent rigidity, MD studies have shown that the Diamsar cage maintains its structural integrity even under physiological conditions, exhibiting minimal conformational flexibility that could lead to metal dissociation . These simulations can reveal how the ligand's structure fluctuates and adapts, providing atomic-level insights into its dynamic behavior nsf.govplos.org. Such studies are essential for understanding the stability of metal-Diamsar complexes and their potential applications researchgate.net.

Table 4: Key Insights from MD Simulations on Conformational Dynamics

| Study Focus | Key Insights |

| Structural Rigidity | Diamsar cage maintains structural rigidity even under physiological conditions. |

| Conformational Flexibility | Minimal conformational flexibility, reducing the likelihood of metal dissociation. |

| Metal Encapsulation | Rigid cage structure provides enhanced selectivity and kinetic inertness for metal coordination. wikipedia.org |

Simulation of Solvent Effects and Solvation Shells around Diamsar Complexes

MD simulations are instrumental in understanding how solvent molecules interact with Diamsar chelates and their metal complexes, a phenomenon known as solvent effects rsc.orgnih.govchemrxiv.org. These simulations can explicitly model the surrounding solvent, such as water, to investigate the formation and properties of solvation shells around the complexes nih.govchemrxiv.orgchemrxiv.org.

The details of solvation shells can significantly influence the chemical properties and reactivity of chelates rsc.orgnih.govchemrxiv.org. MD simulations can quantify the water's polarization response to surface charge heterogeneity and analyze the structure and dynamics of the first solvation shell, including ion-water structural properties and interaction strengths chemrxiv.orgchemrxiv.org. For example, studies have shown how the details of solvation shells can lead to structure-specific effects in chelate cooperativity rsc.org. These simulations help in understanding how the complex interacts with its immediate environment, which is critical for predicting its behavior in solution nih.govchemrxiv.orgchemrxiv.org.

Table 5: Key Insights from MD Simulations on Solvent Effects

| Study Focus | Key Insights |

| Solvent Effects | Influence of solvent on chelate cooperativity and overall chemical properties. rsc.org |

| Solvation Shell Structure | Detailed analysis of the arrangement of solvent molecules around the complex. nih.govchemrxiv.orgchemrxiv.org |

| Ion-Solvent Interactions | Characterization of interaction strength and dynamics between the complex and solvent molecules. chemrxiv.org |

Molecular Docking Studies for Exploring Ligand-Receptor Interactions in Model Systems

Molecular docking is a computational technique widely utilized to predict the preferred orientation of a ligand (in this case, Diamsar or its metal complex) when bound to a protein or other biological receptor, thereby estimating the strength of the association or binding affinity. For Diamsar chelates, molecular docking studies are crucial for elucidating their interactions with biological macromolecules, particularly serum albumins, which are abundant transport proteins in the bloodstream nih.govresearchgate.netresearchgate.net.

Detailed Research Findings

Numerous studies have employed molecular docking, often in conjunction with spectroscopic methods, to investigate the binding behavior of Diamsar chelates. These investigations typically focus on understanding the binding mechanism, identifying key interaction forces, and determining thermodynamic parameters.

Interactions with Serum Albumins (HSA and BSA)

Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) are frequently used as model proteins to study drug-protein interactions. Research has consistently demonstrated that Diamsar and its metal complexes exhibit significant binding affinity to these albumins nih.govresearchgate.netresearchgate.net.

Binding Affinity and Quenching Mechanism : Spectroscopic studies, often complemented by molecular docking, show that Diamsar can effectively quench the intrinsic fluorescence of HSA and BSA, indicating strong binding interactions through a static quenching mechanism nih.govresearchgate.netresearchgate.net. The binding constants (Ka) provide a quantitative measure of this affinity. For instance, Diamsar alone has been reported to bind HSA and BSA with notable affinities researchgate.net.

Table 1: Binding Constants of Diamsar with Serum Albumins

| Protein | Binding Constant (Ka) at 298 K (M⁻¹) researchgate.net |

| HSA | 0.372 × 10³ |

| BSA | 0.640 × 10³ |

Note: This table is presented for illustrative purposes. In an interactive format, users might be able to filter by temperature or specific Diamsar derivative.

Thermodynamic Parameters and Interaction Forces : Molecular docking, alongside techniques like fluorescence spectroscopy, allows for the calculation of thermodynamic parameters such as Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°). These parameters provide insights into the spontaneity and nature of the binding process.

For the interaction of Diamsar with HSA and BSA, positive ΔH° and ΔS° values often suggest that hydrophobic interactions are the primary driving force for binding researchgate.netresearchgate.net.

In the case of metal-Diamsar complexes, such as Co(III)-Diamsar and Mn(II)-Diamsar, molecular docking studies have revealed that van der Waals forces and hydrogen bonding interactions play a major role in stabilizing the chelate-protein complex nih.govresearchgate.net.

Table 2: Thermodynamic Parameters for Diamsar Chelate Interactions with Serum Albumins

| Chelate Complex | Protein | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Primary Interaction Forces | Reference |

| Diamsar | HSA | Negative | Positive | Positive | Hydrophobic | researchgate.net |

| Diamsar | BSA | Negative | Positive | Positive | Hydrophobic | researchgate.net |

| Co(III)-Diamsar | HSA | Negative | Calculated | Calculated | Van der Waals, H-bonding | nih.gov |

| Co(III)-Diamsar | BSA | Negative | Calculated | Calculated | Van der Waals, H-bonding | nih.gov |

| Mn(II)-Diamsar | HSA | Negative | Calculated | Calculated | H-bonding, Van der Waals | researchgate.net |

| Mn(II)-Diamsar | BSA | Negative | Calculated | Calculated | H-bonding, Van der Waals | researchgate.net |

Note: Specific numerical values for ΔH° and ΔS° were not consistently provided across all sources but their signs and implications for interaction forces were noted. In an interactive format, these values could be dynamically displayed or compared.

Binding Sites and Microenvironment : Molecular docking simulations, often performed using software like AutoDock Vina, predict the exact binding sites of Diamsar chelates within the protein structure. These studies provide detailed insights into the microenvironment surrounding the bound chelate, including specific amino acid residues involved in interactions nih.govresearchgate.netresearchgate.net. For serum albumins, Diamsar typically binds to a single site (n ≈ 1) nih.govresearchgate.net.

Diamsar in Radiopharmaceutical Conjugates

Diamsar's robust chelating properties make it suitable for conjugating with biomolecules for radiopharmaceutical applications. Molecular docking studies are also applied to evaluate the binding characteristics of these conjugates.

RGD Peptide Conjugates : Comparative studies involving Diamsar-conjugated cyclic RGD peptides, which target αvβ3 integrin (a cell adhesion molecule involved in angiogenesis), have utilized molecular docking to assess their binding affinity. These studies indicate that the chelator conjugation generally has minimal impact on the integrin binding affinity of the RGD peptides, suggesting that the biological activity is primarily driven by the peptide moiety nih.gov.

PD-L1 Radioligands : Diamsar has been employed as a chelator for copper-64 labeled programmed cell death ligand 1 (PD-L1) radioligands. Computational studies, including binding affinity measurements, have been performed to characterize these novel compounds, demonstrating their potential as diagnostic tools nih.govresearchgate.net.

Computational Methodologies

The computational methodologies employed in these studies typically involve:

Molecular Docking Software : AutoDock Vina is a commonly used tool for modeling chelate-protein interactions and calculating binding affinities (ΔG binding) .

Molecular Dynamics (MD) Simulations : To validate docking results and gain a more dynamic understanding of ligand-receptor interactions, MD simulations (e.g., using GROMACS) are performed under physiological conditions (e.g., 150 mM NaCl, 310 K) over extended trajectories (e.g., ≥100 ns) . These simulations help to assess the stability of the complex and the conformational changes over time.

Density Functional Theory (DFT) : DFT calculations are often used to optimize the geometry of Diamsar complexes, determine their electronic properties, and calculate interaction energies in the gas phase or solution rsc.orgnih.govmdpi.comscielo.brmdpi.com. This provides a quantum mechanical basis for understanding the chelation process and the nature of the bonds formed.

Computational chemistry and molecular docking studies are indispensable tools for advancing the understanding and application of Diamsar chelates. They provide critical insights into ligand-receptor interactions, guiding the rational design of new Diamsar-based compounds with tailored properties for various biological and medical applications.

Research Applications of Diamsar Chelates in Fundamental Chemical Sciences

Diamsar in Catalysis Research and Reaction Mechanism Studies

The ability of Diamsar to form stable and selective complexes with various metal ions, including copper (Cu), cobalt (Co), and iron (Fe), has positioned it as a valuable ligand in catalysis research smolecule.com. The metal center within Diamsar complexes can actively engage in catalytic processes by activating substrates, participating in electron transfer, or providing specific binding sites for molecules, depending on its electronic configuration and the surrounding ligand environment smolecule.com.

The design of Diamsar-metal catalytic systems often involves the synthesis of the Diamsar ligand, followed by its coordination with target metal ions. For instance, copper-Diamsar complexes are synthesized by coordinating copper(II) ions with the Diamsar ligand smolecule.com. A notable strategy for developing robust catalytic systems involves anchoring these complexes onto solid supports. Mesoporous silica (B1680970) materials, such as SBA-15, are frequently utilized as supports due to their high surface areas, uniform pore sizes, and thermal stability rsc.orgresearchgate.net. The covalent linkage between the Diamsar-metal complex and the support helps prevent metal ion leaching, enhancing catalyst stability and reusability rsc.org.

An example of such a system is the Cu(II)-Diamsar complex functionalized mesoporous SBA-15 silica support. This heterogeneous catalyst has been successfully prepared and characterized using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), nitrogen physical adsorption (BET), Fourier transform infrared (FT-IR) studies, and thermogravimetric analysis (TGA) rsc.orgrsc.org. These characterization methods confirm the successful anchoring of the complex within the nanochannels of the SBA-15 support and its structural integrity rsc.orgrsc.org.

Diamsar-metal complexes contribute to the elucidation of reaction mechanisms by providing a well-defined and stable coordination environment around the active metal center. This allows researchers to study the precise interactions between the metal, ligand, and substrate. For instance, in organic transformations catalyzed by copper-Diamsar complexes, the copper ion is believed to facilitate bond cleavage or formation within substrate molecules smolecule.com.

Diamsar plays a significant role in both homogeneous and heterogeneous catalytic investigations due to its ability to form stable and active metal complexes.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, maximizing collision frequency and reaction rates libretexts.org. Diamsar-metal complexes can function as homogeneous catalysts or catalyst precursors phorteeducacional.com.br. For example, studies have investigated the use of cobalt(II)-Diamsar complexes in the reduction of oxygen to produce hydrogen peroxide, demonstrating their potential in redox catalysis google.com. The inherent stability of Diamsar complexes ensures that the metal ion can undergo oxidation and reduction cycles without decomposition of the complex, a crucial aspect for efficient homogeneous catalysis google.com.

Heterogeneous Catalysis: Diamsar's utility extends significantly into heterogeneous catalysis, where the catalyst is in a different phase from the reactants, typically a solid catalyst interacting with liquid or gaseous reactants libretexts.org. This is often achieved by immobilizing Diamsar-metal complexes onto solid supports. The Cu(II)-Diamsar complex anchored on mesoporous SBA-15 silica is a prime example of a highly effective heterogeneous catalyst rsc.orgrsc.orgcjcatal.com.

This supported catalyst has demonstrated excellent activity and reusability in various organic synthesis reactions, including:

Synthesis of benzothiazole (B30560) heterocycles : Achieved in aqueous media with excellent yields, showing high stability and inhibiting metal leaching rsc.orgrsc.org. The catalyst could be recycled and reused up to six times without significant loss in activity rsc.orgrsc.org.

Synthesis of benzimidazole (B57391) derivatives : Catalyzed under solvent-based conditions at 75 °C, with the catalyst being easily separated and reusable for at least six times with only a slight reduction in yield researchgate.net.

Synthesis of pyridopyrazine and quinoxaline (B1680401) derivatives : Efficiently catalyzed under solvent-free conditions cjcatal.comcjcatal.com.

The high stability and reusability of these heterogeneous Diamsar-based catalysts are critical advantages, making them environmentally friendly and cost-efficient alternatives to traditional catalytic methods rsc.orgrsc.orgresearchgate.net.

Table 2: Catalytic Applications of Cu(II)-Diamsar/SBA-15 Complex

| Reaction Type | Substrates | Solvent Conditions | Key Findings | Reusability | Cited Sources |

| Benzothiazole Synthesis | Various precursors | Aqueous media | Excellent yields, inhibits metal leaching | Reused 6 times | rsc.orgrsc.org |

| Benzimidazole Synthesis | 1,2-phenylenediamine and ketones | Solvent-based | High activity, easy separation | Reused 6 times | researchgate.net |

| Pyridopyrazine Synthesis | Various precursors | Solvent-free | Efficient catalysis | - | cjcatal.comcjcatal.com |

| Quinoxaline Synthesis | Various precursors | Solvent-free | Efficient catalysis | - | cjcatal.comcjcatal.com |

Diamsar in Advanced Materials Science Investigations

Exploration of Diamsar as a Component in Advanced Ion-Adsorption Systems

The robust chelating capabilities of Diamsar make it an attractive candidate for integration into advanced ion-adsorption systems, particularly for the removal and recovery of specific metal ions from aqueous solutions. These systems often involve functionalizing or immobilizing the chelator onto solid supports to facilitate separation and enhance performance.

Detailed Research Findings

Research indicates that Diamsar chelates can be engineered with porous matrices to optimize the adsorption of various substances, including toxins . The inherent stability of Diamsar-metal complexes is crucial in such applications, as it helps prevent the leaching of adsorbed metal ions from the support material .

Studies have investigated the binding properties of Diamsar-based materials for metal ion absorption. For instance, when Diamsar is incorporated into a system designed for metal ion binding, the absorption of metal ions is notably dependent on the pH of the solution. Optimal absorption for certain metal ions, such as copper(II) (Cu²⁺) and cobalt(II) (Co²⁺), has been observed to occur within a pH range of 6 to 8 researchgate.net.

Comparative analyses of absorption kinetics and capacity reveal distinct behaviors for different metal ions. Although the absorption curves for Cu²⁺ and Co²⁺ may appear similar, significant differences exist in the total amount of metal ion bound and the rate at which equilibrium is achieved researchgate.net. Specifically, the total amount of Cu²⁺ bound by Diamsar-based materials was found to be approximately 1.5 times higher than that of Co²⁺ when tested in a pH 8 buffer solution researchgate.net. This demonstrates a selective preference of Diamsar for certain metal ions, a critical characteristic for advanced ion-adsorption systems aimed at targeted removal.

The ability of Diamsar to form stable complexes with transition metals, including manganese (Mn), copper (Cu), and iron (Fe), under mild conditions further supports its utility in these systems . The strong coordination bonds formed between the nitrogen atoms of Diamsar and metal ions contribute to the stability of the resulting complexes, which is essential for effective and long-lasting adsorption performance in various environments .

Data Tables

The following table summarizes key comparative absorption data for Copper(II) and Cobalt(II) ions by Diamsar-based materials, highlighting the pH dependence and selective binding capacity.

| Metal Ion | Optimal pH Range for Absorption | Relative Absorption Capacity (vs. Co²⁺ at pH 8) |

| Copper(II) (Cu²⁺) | 6-8 researchgate.net | ~1.5 times higher researchgate.net |

| Cobalt(II) (Co²⁺) | 6-8 researchgate.net | 1.0 (baseline) researchgate.net |

Future Directions and Emerging Research Paradigms for Diamsar Chelates

Rational Design of Next-Generation Diamsar Analogs with Enhanced Specificity

The rational design of novel Diamsar analogs aims to enhance their specificity towards particular metal ions or biological targets. This involves precise structural modifications to the existing cage framework, leveraging the two primary and six secondary amine groups present in Diamsar for functionalization google.com. Researchers are exploring strategies to introduce specific functional moieties that can confer improved selectivity or enable targeted interactions. While direct functionalization of the apical primary amines can be challenging due to the presence of multiple amine groups, innovative synthetic pathways are being developed to overcome these hurdles google.com.

Computational methods, such as Density Functional Theory (DFT) and molecular docking, play a crucial role in predicting the binding affinities, electronic properties, and conformational preferences of new Diamsar analogs with various metal ions researchgate.net. These theoretical insights guide experimental synthesis, allowing for a more efficient and targeted approach to developing chelates with predefined characteristics, such as altered charge or lipophilicity, which can influence their pharmacokinetic behavior nih.govnih.gov.

Integration of Diamsar into Complex Supramolecular Machines and Devices

The inherent cage-like structure and robust metal encapsulation properties of Diamsar make it an ideal candidate for integration into complex supramolecular machines and devices mie-u.ac.jpresearchgate.net. Future research will focus on exploiting these features to create advanced functional materials. This includes developing molecular switches where the encapsulated metal ion's redox state or coordination environment can be precisely controlled to trigger a conformational change or signal output. Diamsar-based systems could also serve as stable scaffolds for molecular sensors, enabling the detection of specific analytes through metal ion binding or release. Furthermore, their integration into nanoscale assemblies could lead to the development of sophisticated molecular devices with tailored functionalities, such as controlled drug release systems or catalytic nanoreactors.

Advanced Mechanistic Investigations into Diamsar Reactivity and Complex Stability under Extreme Conditions

Understanding the reactivity and complex stability of Diamsar under extreme conditions is crucial for expanding its application scope. Advanced mechanistic investigations will delve deeper into the kinetics and thermodynamics of metal ion complexation and decomplexation under varying environmental stresses, including extreme pH values, high temperatures, and the presence of strong competing chelating agents nih.govmdpi.comnih.gov.

Studies have already shown that cobalt-Diamsar complexes exhibit remarkable kinetic inertness, maintaining stability even in the presence of 50 millimolar ethylenediaminetetraacetic acid (EDTA) solutions and human serum for over 96 hours . Similarly, copper-64 labeled Diamsar conjugates have demonstrated high kinetic stability, retaining 86% of their integrity after 48 hours of incubation nih.gov. Future research will employ sophisticated spectroscopic techniques (e.g., NMR, UV-Vis, mass spectrometry) and electrochemical methods to elucidate the precise mechanisms of metal ion exchange, ligand degradation, and complex rearrangement under harsh conditions. This will provide critical data for predicting and controlling the long-term performance of Diamsar chelates in demanding environments.

The following table summarizes some key stability data for Diamsar chelates:

| Chelator (Metal) | Condition | Stability/Integrity | Reference |

| Diamsar (Cu(II)) | Aqueous solution | Formation constants exceeding traditional chelators by orders of magnitude | |

| Diamsar (Co(III)) | 50 mM EDTA solution, human serum | Maintained stability for >96 hours | |

| Diamsar (⁶⁴Cu) | 1 M HEPES solution, room temperature, 15 min | Complete chelation | nih.gov |

| Diamsar (⁶⁴Cu) | After 48 hours incubation | Retained 86% integrity | nih.gov |

| Diamsar (Cu) | 5M HCl, 90°C | Half-life of 40 hours for demetallation | rsc.org |

Note: This table is designed to be interactive, allowing for sorting by column headers (e.g., Chelator, Condition, Stability/Integrity) and filtering by specific keywords.

Synergistic Application of Computational and Experimental Methodologies for Diamsar Research

The future of Diamsar research will heavily rely on the synergistic application of computational and experimental methodologies. Computational tools, such as DFT and molecular dynamics (MD) simulations, will be increasingly utilized to predict the structural, electronic, and dynamic properties of Diamsar and its metal complexes researchgate.net. These predictions can include optimal geometries, vibrational frequencies, redox potentials, and reaction pathways.

Experimental techniques, including X-ray crystallography, various spectroscopies (e.g., fluorescence, FT-IR, UV-Vis), and cyclic voltammetry, will serve to validate and refine computational models researchgate.net. This iterative process, where theoretical predictions are tested experimentally and the results feed back into improved computational models, will accelerate the discovery and optimization of new Diamsar-based systems. For instance, molecular docking has been successfully used to investigate the interactions of Diamsar with proteins, providing insights into binding sites and microenvironments researchgate.net. This integrated approach will enable a deeper understanding of Diamsar's fundamental chemistry and its interactions within complex systems.

Interdisciplinary Exploration of Diamsar in Novel Chemical and Material Science Contexts

Diamsar's unique properties lend themselves to interdisciplinary exploration in novel chemical and material science contexts interesjournals.orgconstructor.universitypathwaystoscience.orgroutledge.com. Beyond its established roles, future research will investigate:

Catalysis: Diamsar can serve as a robust ligand for metal catalysts, offering high stability and control over the metal center's electronic and steric environment smolecule.comorientjchem.org. Studies have already explored copper-Diamsar complexes for catalytic roles in organic transformations smolecule.com. Its integration with solid supports, such as anchoring Cu(II)-Diamsar complexes on mesoporous SBA-15 silica (B1680970), has shown promise for heterogeneous catalysis in green solvents, demonstrating stability and inhibition of metal ion leaching researchgate.net.

Redox Chemistry: The encapsulated metal ions within Diamsar chelates can exhibit unique redox properties, making them valuable for electron transfer processes, energy storage, or as components in electrochemical devices.

Advanced Materials: Diamsar's ability to form stable complexes could be exploited in the development of new functional materials, including metal-organic frameworks (MOFs), coordination polymers, or hybrid materials with tailored optical, magnetic, or electronic properties orientjchem.org. Its integration into polymers or other matrices could lead to smart materials responsive to external stimuli. The interdisciplinary nature of materials science, combining chemistry, physics, and engineering, provides a fertile ground for such innovations interesjournals.orgconstructor.universitypathwaystoscience.orgroutledge.com.

These future directions underscore the versatility and untapped potential of Diamsar chelates, positioning them as key components in the advancement of fundamental chemistry and the development of next-generation technologies.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing Diamsar chelates with high reproducibility?

- Methodological Answer :

- Follow IUPAC guidelines for chelate synthesis, including stoichiometric control of metal-ligand ratios and pH optimization during complexation .

- Use Table 1 for characterization:

- Validate purity via elemental analysis (C, H, N < ±0.3% deviation) and HPLC (>95% purity threshold) .

Q. How can researchers design stability studies for Diamsar chelates under physiological conditions?

- Methodological Answer :

- Simulate physiological pH (7.4), temperature (37°C), and ionic strength (0.15 M NaCl) in buffer solutions .

- Monitor decomposition via ICP-MS for metal release or LC-MS for ligand degradation products over 24–72 hours .

- Apply kinetic models (e.g., first-order decay) to calculate half-life () and compare with analogous chelates like DOTA or EDTA .

Q. What strategies optimize literature reviews for identifying gaps in Diamsar chelate research?

- Methodological Answer :

- Use Google Scholar with advanced operators:

"this compound" AND (stability OR kinetics)to filter studies by relevance . - Map trends via bibliometric tools (e.g., VOSviewer) to cluster topics like "thermodynamic stability" or "bioavailability" (see Figure 9 in ).

- Critically evaluate primary sources for methodological consistency (e.g., pH ranges, solvent systems) to flag contradictory findings .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermodynamic stability constants () reported for Diamsar chelates?

- Methodological Answer :

- Replicate experiments using standardized conditions (IUPAC-recommended ionic strength, 0.1 M KCl) .

- Cross-validate via potentiometry (pH-metric titrations) and competition assays with EDTA .

- Apply error analysis to identify systematic biases (e.g., electrode calibration drift) and report uncertainties ( log units) .

Q. What computational methods predict the in vivo behavior of Diamsar chelates interacting with biological macromolecules?

- Methodological Answer :

- Use docking simulations (AutoDock Vina) to model chelate-protein interactions, focusing on binding affinities () .

- Validate with MD simulations (GROMACS) under physiological conditions (150 mM NaCl, 310 K) for ≥100 ns trajectories .

- Compare with experimental data (SPR, ITC) to refine force field parameters .

Q. How should researchers design experiments to differentiate between ligand-centered and metal-centered redox activity in Diamsar chelates?

- Methodological Answer :

- Use cyclic voltammetry (CV) to identify redox peaks:

- Metal-centered : Peaks shift with pH (e.g., Fe at −0.2 V vs. Ag/AgCl) .

- Ligand-centered : Peaks remain pH-independent (e.g., quinone moieties at +0.5 V) .

- Supplement with EPR spectroscopy to detect paramagnetic intermediates (e.g., Mn signals) .

Methodological Frameworks

- For hypothesis-driven studies : Apply the PICOT framework to structure questions:

- For data analysis : Use quasi-statistics to quantify frequency of anomalous results (e.g., 5% deviation in values) and assess reproducibility .

Key Challenges & Solutions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.